1,4-Phenyldimethylammonium dibromide
Description
Contextual Significance in Contemporary Chemical Systems
In the realm of modern materials chemistry, the development of stable and efficient perovskite-based devices, such as solar cells and light-emitting diodes (LEDs), is a major focus. Perovskites, with their ABX₃ crystal structure, offer exceptional optoelectronic properties. However, their instability and the presence of defects in the crystalline structure have been significant hurdles to their commercialization.
This is where 1,4-Phenyldimethylammonium dibromide comes into play. It is primarily used as a "spacer cation" or an additive in the fabrication of quasi-two-dimensional (quasi-2D) perovskite films. In this role, PhDMADBr helps to control the dimensionality of the perovskite structure, transitioning it from a purely 3D lattice to a layered quasi-2D arrangement. These quasi-2D structures have demonstrated enhanced stability against environmental factors like moisture and heat compared to their 3D counterparts.
The introduction of large organic cations like 1,4-Phenyldimethylammonium is a key strategy in what is known as "dimensional engineering." This approach not only improves stability but also allows for the fine-tuning of the material's optoelectronic properties, such as its bandgap and charge transport characteristics. The use of such spacer cations is a pivotal part of contemporary research aimed at overcoming the limitations of traditional perovskite materials.
Current Research Paradigms and Emerging Trajectories
Current research is heavily focused on utilizing PhDMADBr and similar bulky organic cations for interface engineering and defect passivation in perovskite solar cells (PSCs). Recent studies have shown that incorporating PhDMADBr as an additive can lead to the formation of higher-quality perovskite films with improved crystallinity and fewer defects at the grain boundaries and interfaces.
A notable, recent study from June 2024 highlights the role of PhDMADBr in assisting with additive and interface engineering for the fabrication of efficient and stable perovskite solar cells, even under ambient air conditions. researchgate.net This is a significant step towards scalable and cost-effective manufacturing of perovskite devices. The research indicates that PhDMADBr facilitates the growth of more uniform and compact perovskite films, which is crucial for optimal device performance.
The primary mechanism involves the strategic placement of the bulky PhDMADBr cations at the interfaces of the perovskite material. This can passivate defects, which are sites where charge carriers can be lost through non-radiative recombination, thereby improving the efficiency of the solar cell.
Detailed Research Findings:
The application of PhDMADBr and analogous compounds has yielded measurable improvements in the performance of perovskite solar cells. For instance, research on similar diammonium molecules has demonstrated a significant reduction in defect densities and suppression of ion migration, leading to enhanced device efficiency and operational stability. In one study focusing on a related compound, piperazine (B1678402) dihydriodide (PZDI), a remarkable power conversion efficiency (PCE) of 23.17% was achieved. nih.gov
While specific data for PhDMADBr from the latest research is still emerging, the trend with similar spacer cations points towards significant gains in key photovoltaic parameters. The table below illustrates the typical improvements observed when using such additives for interface engineering.
Table 1: Representative Performance Enhancement in Perovskite Solar Cells with Additive Engineering
| Parameter | Control Device (Without Additive) | Device with Additive/Interface Engineering |
| Power Conversion Efficiency (PCE) | ~18-20% | >22% |
| Open-Circuit Voltage (Voc) | Lower | Increased |
| Fill Factor (FF) | Lower | Increased |
| Stability (e.g., % of initial PCE after 500h) | <80% | >90% |
Note: This table represents typical data from research on perovskite solar cells with various additives and interface engineering strategies, indicating the expected impact of compounds like PhDMADBr.
Emerging Trajectories:
The future research directions for this compound are centered on several key areas:
Advanced Solar Cell Architectures: Exploring the use of PhDMADBr in more complex tandem solar cells, where a perovskite cell is paired with a conventional silicon cell to capture a broader range of the solar spectrum. The enhanced stability offered by PhDMADBr is critical for the long-term performance of such devices.
High-Performance LEDs: While much of the current focus is on solar cells, PhDMADBr's ability to tune the bandgap of perovskites makes it a strong candidate for developing highly efficient and stable blue and deep-blue perovskite LEDs (PeLEDs). Achieving stable emission in the blue part of the spectrum is a major challenge in display technology.
Fundamental Understanding: Further research is needed to fully elucidate the precise mechanisms by which PhDMADBr interacts with the perovskite lattice. A deeper understanding of the structure-property relationships will enable the rational design of new and even more effective spacer cations for specific applications.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H14Br2N2 |
|---|---|
Molecular Weight |
298.02 g/mol |
IUPAC Name |
[4-(aminomethyl)phenyl]methanamine;dihydrobromide |
InChI |
InChI=1S/C8H12N2.2BrH/c9-5-7-1-2-8(6-10)4-3-7;;/h1-4H,5-6,9-10H2;2*1H |
InChI Key |
DCDZTMVHKHRVCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)CN.Br.Br |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Structural Characterization
Targeted Synthesis of 1,4-Phenyldimethylammonium Dibromide
The targeted synthesis of this compound would logically begin with 2,5-dimethyl-1,4-phenylenediamine (B181756) as the starting material. The synthesis would proceed via an acid-base reaction where the two amino groups on the phenylenediamine are protonated by hydrobromic acid.
A plausible synthetic route involves dissolving 2,5-dimethyl-1,4-phenylenediamine in a suitable organic solvent, such as methanol (B129727) or ethanol. Subsequently, a stoichiometric excess of concentrated hydrobromic acid would be slowly added to the solution. The reaction mixture would then be stirred, likely at room temperature, to allow for the complete formation of the dibromide salt. The final product, this compound, would be expected to precipitate from the solution, after which it could be isolated by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.
Advanced Structural Elucidation Techniques
The precise molecular architecture and solid-state arrangement of this compound are crucial for understanding its properties. A suite of advanced analytical techniques would be employed for a thorough structural elucidation.
Crystallographic Investigations for Molecular Architecture
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Triclinic or Monoclinic |
| Space Group | P-1 or P21/c |
| a (Å) | 4.5 - 6.5 |
| b (Å) | 6.0 - 8.0 |
| c (Å) | 10.0 - 12.0 |
| α (°) | 90 - 105 |
| β (°) | 90 - 105 |
| γ (°) | 90 - 100 |
| Z | 1 or 2 |
Note: This table is a hypothetical projection based on related structures and is intended for illustrative purposes pending experimental data.
Sophisticated Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for probing the local chemical environments and electronic structure of the compound.
¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent, such as D₂O or DMSO-d₆, would be used to confirm the molecular structure of this compound in solution. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the ammonium (B1175870) protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,4-disubstitution pattern on the benzene (B151609) ring. The integration of the signals would correspond to the ratio of the different types of protons in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic C-H | 7.0 - 7.5 | Singlet or Doublet |
| Methyl C-H | 2.0 - 2.5 | Singlet |
| Ammonium N-H | 8.0 - 9.0 | Broad Singlet |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups.
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For this compound, XPS analysis would be expected to show core-level spectra for carbon (C 1s), nitrogen (N 1s), and bromine (Br 3d). The binding energies of these core levels would provide insight into the chemical bonding environment. For instance, the N 1s spectrum would confirm the presence of positively charged nitrogen in the ammonium groups. The Br 3d spectrum would correspond to the bromide anions.
For applications where this compound is used in thin-film form, for example as a component in perovskite solar cells, GIWAXS would be a powerful tool to investigate the microstructure and orientation of the crystalline domains within the film. researchgate.net This technique can reveal information about the lamellar spacing and π-stacking distances, which are critical for understanding charge transport properties in organic semiconducting materials. researchgate.net The scattering patterns obtained from GIWAXS can determine whether the crystallites have a preferred orientation with respect to the substrate (e.g., "edge-on" or "face-on"), which significantly impacts device performance. researchgate.net
Other Advanced Spectroscopic Probes for Electronic and Vibrational States
The comprehensive understanding of the electronic and vibrational landscapes of novel materials is paramount for their application in advanced technologies. For the compound This compound , while detailed experimental data from advanced spectroscopic techniques are not extensively available in the public domain, we can infer its probable characteristics by examining studies on closely related aromatic diammonium and phenylenediamine structures. Advanced spectroscopic methods such as transient absorption spectroscopy, two-dimensional electronic spectroscopy, and sophisticated Raman techniques provide deep insights into molecular dynamics, energy transfer processes, and subtle structural changes.
Transient Absorption (TA) Spectroscopy is a powerful pump-probe technique used to study the dynamics of photoexcited states in molecules. It allows for the tracking of excited state populations, such as singlet and triplet excitons, and charge-separated states on timescales ranging from femtoseconds to milliseconds. For aromatic compounds, TA spectroscopy can reveal the pathways of energy relaxation after the absorption of light. For instance, in studies of similar aromatic molecules, TA spectra typically show features corresponding to ground-state bleaching, stimulated emission, and photo-induced absorption. The temporal evolution of these signals provides crucial information on the lifetimes of excited states and the kinetics of their decay through various channels, including intersystem crossing and charge recombination. While specific data for this compound is not present in the surveyed literature, the presence of the phenylenediamine core suggests that its excited state dynamics would be rich, involving charge transfer character and interactions with the ammonium bromide moieties.
Two-Dimensional Electronic Spectroscopy (2DES) offers even deeper insights into the electronic structure and dynamics of molecules by correlating excitation and detection frequencies. This technique can unravel complex phenomena such as coherent electronic and vibrational dynamics, energy transfer pathways between different electronic states, and the couplings between them. For a molecule like this compound, 2DES could potentially map the flow of energy within the aromatic system and elucidate the role of the dimethylammonium substituents in modulating the electronic properties. The cross-peaks in a 2D spectrum would provide direct evidence of coupling between different electronic transitions, offering a detailed picture of the electronic landscape that is not accessible with linear absorption spectroscopy.
Advanced Raman Spectroscopy techniques, such as Resonance Raman and time-resolved Raman spectroscopy, provide detailed information about the vibrational modes of a molecule in its ground and excited electronic states.
Resonance Raman (RR) Spectroscopy : By tuning the excitation laser wavelength to match an electronic transition of the molecule, RR spectroscopy can selectively enhance the vibrational modes that are coupled to that electronic transition. This provides information about the geometry changes that occur upon electronic excitation. For an aromatic system like this compound, RR spectroscopy could identify the specific vibrational modes of the phenyl ring and the C-N bonds that are most affected by photoexcitation.
Time-Resolved Raman Spectroscopy : This technique can monitor the vibrational spectra of transient species, providing structural information about molecules in their short-lived excited states. This would be invaluable in understanding the structural dynamics that follow photoexcitation in this compound.
While specific experimental data tables for this compound are not available in the reviewed literature, the following table provides a summary of the types of information that could be obtained using these advanced spectroscopic probes, based on studies of analogous aromatic compounds.
| Spectroscopic Technique | Information Obtainable | Potential Insights for this compound |
| Transient Absorption Spectroscopy | Excited state lifetimes, kinetics of decay processes (e.g., intersystem crossing, charge recombination), identification of transient species (e.g., triplet states, radical ions). | Understanding the stability and decay pathways of photoexcited states, crucial for applications in optoelectronics and photocatalysis. |
| Two-Dimensional Electronic Spectroscopy | Electronic couplings, energy transfer pathways and rates, coherent dynamics. | Mapping the flow of energy within the molecule and between neighboring molecules in the solid state, revealing the influence of the dimethylammonium groups on the electronic structure. |
| Resonance Raman Spectroscopy | Vibrational modes coupled to specific electronic transitions, information on excited state geometries. | Identifying which parts of the molecule are most involved in electronic transitions and how the structure changes upon light absorption. |
| Time-Resolved Raman Spectroscopy | Vibrational spectra of short-lived excited states. | Providing a "snapshot" of the molecular structure during the relaxation process after photoexcitation. |
The application of these advanced spectroscopic techniques to This compound would undoubtedly provide a wealth of information regarding its photophysics and photochemistry, paving the way for its rational design and implementation in various scientific and technological fields.
Theoretical and Computational Chemistry Investigations of Molecular Behavior
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed analysis of molecular properties based on the electron density.
DFT calculations are instrumental in elucidating the distribution of electrons within a molecule, which is key to understanding its chemical behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the frontier orbitals involved in chemical reactions.
In studies of p-phenylenediamine (B122844) (PPD) and its derivatives, the HOMO is typically spread across the phenyl ring and the nitrogen atoms, indicating these as the primary sites for electron donation. tandfonline.comdoi.org The LUMO, conversely, is often distributed over the aromatic ring, signifying its role as an electron acceptor. tandfonline.com For N,N'-substituted p-phenylenediamines, the specific nature of the substituent groups can influence the energies of these frontier orbitals. researchgate.net
The charge distribution in these molecules, often visualized using Molecular Electrostatic Potential (MEP) surfaces, highlights regions of positive and negative electrostatic potential. tandfonline.comnih.gov In protonated species like 1,4-Phenyldimethylammonium dibromide, the ammonium (B1175870) groups would be expected to be regions of high positive charge, making them susceptible to nucleophilic attack, while the aromatic ring would exhibit a more complex distribution of charge. tandfonline.com Natural Bond Orbital (NBO) analysis further quantifies the charge transfer interactions within the molecule. nih.gov
Table 1: Representative Frontier Molecular Orbital (FMO) Analysis of Phenylenediamine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-Phenylenediamine Isomer | - | - | - |
| DMA (A–π–A configuration) | - | - | 5.446 |
| DMM (D–π–D configuration) | - | - | - |
| DAM (D–π–D configuration) | - | - | - |
| DMD (D–π–D configuration) | - | - | - |
The interactions between molecules govern the physical properties of a substance in its condensed phases. For an ionic compound like this compound, these interactions are primarily electrostatic, involving the ammonium cations and bromide anions. However, other non-covalent interactions also play a crucial role.
Cation-π interactions, where the positively charged ammonium group interacts with the electron-rich aromatic ring of a neighboring molecule, are significant in the solid-state packing and solution-phase behavior of aromatic ammonium salts. researchgate.netnih.gov Computational studies on quaternary ammonium ions interacting with aromatic systems have shown that these interactions can have binding free energies in the range of -1.3 to -3.3 kcal/mol in aqueous solutions. researchgate.netnih.gov In the gas phase, these binding energies are substantially higher. researchgate.netnih.gov
Table 2: Calculated Binding Energies for Cation-π Interactions in Model Systems
| Interacting Species | Gas-Phase Binding Energy (kcal/mol) | Aqueous Solution Binding Free Energy (kcal/mol) |
| Quaternary Ammonium Ions and Aromatic Groups | -8.5 to -25.0 | -1.3 to -3.3 |
Source: Data from studies on interactions between various quaternary ammonium ions and aromatic amino acid side chains. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Interactions and Environmental Effects
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment. While specific MD simulations for this compound are not available, simulations of related systems, such as organic ammonium cations in perovskite structures and in solution, offer valuable parallels.
MD simulations of methylammonium (B1206745) lead halide perovskites have been crucial in understanding the rotational dynamics of the organic cation within the inorganic lattice. amolf.nlresearchgate.net These studies reveal how the cation's orientation and movement are influenced by temperature and interactions with the surrounding halide atoms. amolf.nlresearchgate.net Similarly, the dynamics of the 1,4-Phenyldimethylammonium cation would be dictated by its interactions with the bromide anions and neighboring cations in the crystal lattice.
In solution, MD simulations of quaternary ammonium ions have been used to investigate their hydration and interaction with other solutes. researchgate.netnih.gov These simulations show how the hydrophobic and hydrophilic parts of the molecule interact with water molecules and how cation-π interactions are modulated by the solvent environment. researchgate.netnih.gov For this compound in an aqueous environment, MD could predict its solvation structure and the dynamics of ion pairing.
Mechanistic Pathways of Related Molecular Transformations
The chemical reactivity of this compound is intrinsically linked to the p-phenylenediamine core structure. Studies on the transformation of PPD and its derivatives provide a framework for understanding the potential reaction mechanisms of this compound.
One of the most studied transformations of PPDs is oxidation. In the presence of an oxidizing agent, p-phenylenediamines can undergo a series of reactions to form various products, including quinone diimines and polymeric materials. core.ac.ukresearchgate.net The initial step often involves the formation of a radical cation. dntb.gov.ua The specific reaction pathway and final products are highly dependent on the reaction conditions, such as pH and the nature of the oxidant. core.ac.uk
Another relevant transformation is hydrolysis. Recent research on p-phenylenediamine antioxidants has elucidated the mechanism of C-N bond hydrolysis. acs.orgnih.gov This process is often initiated by the protonation of a nitrogen atom, followed by a nucleophilic attack of a water molecule on a carbon atom of the C-N bond. acs.orgnih.gov The hydrolysis half-lives of different PPDs can vary significantly depending on their molecular structure. acs.orgnih.gov While the dimethylammonium groups in this compound are expected to be relatively stable, understanding these fundamental transformation pathways of the core p-phenylene structure is crucial for predicting its long-term stability and potential degradation products.
Advanced Applications in Perovskite Materials Science
Role as an Interfacial Modulator in Perovskite Solar Cells (PSCs)
Tin (Sn)-based perovskites are a promising, less toxic alternative to their lead-based counterparts. researchgate.netdoi.org However, their practical application has been significantly hindered by the facile oxidation of Sn(II) to Sn(IV), which degrades the material and impairs device performance and stability. researchgate.netdoi.orgrsc.org The use of 1,4-Phenyldimethylammonium dibromide has been investigated as a key strategy to address these stability issues.
The introduction of diammonium ligands, such as this compound (phDMADBr), at the surface of tin-based perovskite films is a key strategy for enhancing stability. qmul.ac.uk This multifunctional molecule forms a self-assembled protective layer on the perovskite surface. qmul.ac.uk The strong interaction between the diammonium ligand and the perovskite passivates uncoordinated Sn(II) ions, which are a primary source of defects. qmul.ac.uk This passivation reduces non-radiative recombination, a major loss mechanism in PSCs. acs.orgnih.gov The process of surface reconstruction, triggered by such treatments, can also lead to an increase in grain size, thereby reducing the density of grain boundary defects. nih.gov
| Parameter | Control Device | Device with Diammonium Ligand Passivation | Reference |
| Power Conversion Efficiency (PCE) | 14.64% | 17.60% | acs.org |
This table illustrates the significant improvement in power conversion efficiency achieved through defect passivation using a diammonium iodide compound.
A critical challenge for tin-based perovskites is the oxidation of Sn(II) to Sn(IV), which is exacerbated by the presence of oxygen and moisture. researchgate.netdoi.orgqmul.ac.uk The protective layer formed by this compound acts as a barrier, fortifying the perovskite against water and oxygen ingress. qmul.ac.uk This mitigation of oxidation is crucial for long-term device stability. Research has shown that devices treated with phDMADBr can retain over 90% of their initial efficiency for more than 200 hours in a nitrogen environment with 10% relative humidity. qmul.ac.uk The hydrophobic nature of the diammonium cations contributes to this enhanced water resistance. nih.gov
The passivation of surface defects by this compound has a direct and positive impact on charge transfer dynamics. By reducing defect-assisted recombination, more charge carriers can be efficiently extracted from the perovskite layer. qmul.ac.uknih.gov The strong interactions between the phDMADBr and the perovskite surface are reported to improve electron transfer. qmul.ac.uk This leads to a longer carrier lifetime and a reduction in charge recombination losses, which is reflected in improved device performance. acs.orgnih.gov
The introduction of additives like this compound can influence the crystallization process of the perovskite film. researchgate.netrsc.org By modulating the crystallization kinetics, it is possible to achieve a more uniform and pinhole-free film morphology with larger grain sizes. nih.govnih.gov A high-quality crystalline film is essential for efficient charge transport and reduced defect densities. nih.gov The morphology of the perovskite film plays a crucial role in its photophysical properties, with granular films often exhibiting higher photoluminescence lifetime and intensity due to better carrier diffusion between grains. researchgate.net
A key strategy for enhancing both the efficiency and stability of perovskite solar cells is the formation of a 2D/3D heterojunction at the perovskite surface. nsf.govdoaj.orgcityu.edu.hk The introduction of bulky organic cations like 1,4-Phenyldimethylammonium can lead to the formation of a thin, wide-bandgap 2D perovskite layer on top of the primary 3D perovskite. nsf.govnih.gov This 2D capping layer effectively passivates surface defects and can improve energy level alignment between the perovskite and the hole transport layer, thereby suppressing charge recombination at the interface. nsf.govdoaj.orgcityu.edu.hk This engineered interface also enhances the environmental stability of the device. nsf.govnih.gov
| Device Type | Power Conversion Efficiency (PCE) | Reference |
| Control 3D Perovskite Device | ~18.7% | nsf.gov |
| 2D/3D Heterojunction Device | ~20.2% | nsf.gov |
This table demonstrates the enhanced power conversion efficiency resulting from the formation of a 2D/3D perovskite heterojunction.
Strategies for Enhancing the Stability of Lead-Free Tin-Based Perovskites
Application in Perovskite Light-Emitting Diodes (PeLEDs)
The incorporation of this compound and similar aromatic diammonium cations into perovskite light-emitting diodes (PeLEDs) has led to significant advancements in their efficiency and stability. These large organic cations are crucial in engineering the perovskite's crystal structure and passivating defects, which are critical factors for high-performance light-emitting devices.
The quality of the perovskite film is paramount for the performance of PeLEDs. The introduction of large organic cations like this compound can significantly improve film morphology and passivate performance-limiting defects. Polycrystalline perovskite films inherently contain a high density of defects, especially at grain boundaries and surfaces, which act as non-radiative recombination centers, quenching luminescence. researchgate.net
Aromatic diammonium molecules, such as the closely related 1,4-phenylenediamine dihydroiodide (PEDAI), are effective in mitigating both surface and bulk defects. nih.govresearchgate.netnih.gov These molecules can be introduced through surface treatments or as additives in the precursor solution. nih.gov The functional ammonium (B1175870) (-NH3+) groups at both ends of the molecule can effectively passivate charged defects on the perovskite surface. For instance, studies on PEDAI, which shares the phenyl core with the target compound, show that it can significantly reduce shallower defect densities assumed to be at the surface or grain boundaries. nih.gov This passivation occurs through the interaction of the nitrogen terminals with the perovskite, modifying the surface chemistry. nih.gov
The mechanism of passivation involves the formation of bonds with undercoordinated ions in the perovskite lattice, neutralizing charge traps that would otherwise lead to non-radiative recombination. researchgate.net Theoretical calculations for PEDAI adsorbed on a perovskite surface with an iodine-on-lead antisite defect (a common point defect) show a strong binding energy of 1.32 eV per molecule, indicating a strong tendency to passivate defective surfaces and form a stable film. nih.gov This molecular passivation approach is a key strategy for reducing defect densities and suppressing ion migration, which enhances both the efficiency and operational stability of perovskite devices. researchgate.netnih.gov
By effectively passivating defects, this compound plays a crucial role in enhancing the radiative recombination rate, a key factor for the brightness and efficiency of PeLEDs. Non-radiative recombination pathways, which are often dominant in defective materials, are suppressed, allowing for more electron-hole pairs to recombine radiatively and emit light. nih.gov The process of minimizing non-radiative recombination is essential for improving the photoluminescence quantum efficiency (PLQE), which is the ratio of emitted photons to absorbed photons. nih.gov
The introduction of large spacer cations to form quasi-2D perovskites creates quantum wells that confine charge carriers, increasing the probability of their radiative recombination. This structural confinement, combined with defect passivation, leads to a significant boost in the external quantum efficiency (EQE) of PeLEDs. While specific data for this compound is not widely published, studies on similar systems provide insight. For example, the use of a bifunctional additive, 4-fluorophenylmethylammonium‐trifluoroacetate, which has a similar aromatic structure, has been shown to constrain the grain growth of 3D perovskites, thereby enhancing electron–hole capture rates and radiative recombination rates.
The table below summarizes the performance of PeLEDs using various organic spacer cations, illustrating the impact on optoelectronic performance.
| Spacer Cation Additive | Emission Wavelength (nm) | Peak EQE (%) | Initial Luminance (cd m⁻²) | Half-lifetime (T50) |
| Phenylethylammonium Bromide (PEABr) | - | - | 100 | - |
| Benzyltrimethylammonium Bromide (BPA-based) | Sky-blue | 6.3 | - | - |
| Guanidinium/o-fluorophenylethylamium | 475 (Pure Blue) | 7.55 | - | - |
| No Additive (Control) | Sky-blue | ~3% | - | - |
This table presents data from various studies on similar spacer cations to illustrate the general effects on PeLED performance. Data for this compound is not explicitly available in the cited literature.
This compound is a key component in mixed cation engineering, a strategy used to fine-tune the properties of perovskite materials. In the context of quasi-2D perovskites, which have the general formula L₂(APbX₃)ₙ₋₁PbX₄ (where L is a large organic spacer cation), this compound acts as the 'L' cation. polyu.edu.hk These materials consist of a mixture of perovskite layers with a varying number of lead halide octahedra (n) separated by the large organic spacer cations. polyu.edu.hk
The distribution of these different 'n' phases within the film is critical for device performance. nih.gov Efficient energy transfer from lower 'n' value (wider bandgap) phases to higher 'n' value (narrower bandgap) phases is required for spectrally pure and efficient light emission. polyu.edu.hk However, the excessive formation of low-n (n ≤ 2) phases can hinder carrier injection and lead to multi-peak emission due to inefficient energy transfer. polyu.edu.hk
By carefully selecting the spacer cation and controlling the crystallization process, it is possible to modulate this phase distribution. nih.gov Introducing a second, similarly sized spacer cation can modulate the perovskite crystallization and narrow the phase distribution, leading to improved luminance, current efficiency, and stability in quasi-2D PeLEDs. nih.gov For example, introducing a Dion-Jacobson (DJ)-type organic spacer like 1,6-hexamethylenediamine into a Ruddlesden-Popper (RP) quasi-2D perovskite has been shown to prevent a chaotic crystal structure and improve device performance. nih.gov Aromatic diammonium cations like m-phenylenediammonium (mPDA) have been used to create DJ-type 2D perovskites with short interlayer distances, which can facilitate charge transport. nih.gov The use of this compound, a diammonium cation, is expected to play a similar role in controlling the structural and electronic properties of these complex hybrid materials. researchgate.netresearchgate.net
Broader Implications in Hybrid Organic-Inorganic Materials Engineering
The use of this compound and other diammonium cations has broader implications beyond PeLEDs, impacting the entire field of hybrid organic-inorganic materials engineering. These organic spacers are fundamental in creating two-dimensional (2D) and quasi-2D perovskites, which exhibit enhanced environmental stability compared to their 3D counterparts. chemrxiv.org The hydrophobic nature of the organic spacer acts as a barrier against moisture, a primary cause of degradation in perovskite materials. chemrxiv.org
The ability to rationally design and synthesize new 2D perovskites by combining different organic spacers, metal cations, and halides opens up possibilities for tuning material properties for various applications, including solar cells, photodetectors, and transistors. nih.gov The choice of the spacer cation—its length, flexibility, and electronic properties—has a profound effect on the crystal structure, such as the tilting of the inorganic octahedra and the distance between layers. researchgate.nethocityu.com These structural changes, in turn, influence the material's bandgap, charge carrier mobility, and exciton (B1674681) binding energy. nih.gov
For instance, the incorporation of diammonium cations can lead to the formation of Dion-Jacobson (DJ) phase perovskites, which are noted for increased structural rigidity and potentially enhanced stability compared to the more common Ruddlesden-Popper (RP) phases. researchgate.net The development of new spacer cations and the understanding of their structure-property relationships are crucial for overcoming the key challenges of stability and performance in perovskite-based technologies, paving the way for their commercialization. nih.gov
Supramolecular Interactions and Assembly
Principles of Supramolecular Assembly and Self-Organization
The self-assembly of 1,4-Phenyldimethylammonium dibromide in the solid state and in solution is governed by a variety of non-covalent interactions. The key structural features of the molecule—the positively charged ammonium (B1175870) groups, the aromatic phenyl ring, and the methyl substituents—all play crucial roles in directing the formation of ordered supramolecular architectures.
The primary driving forces for the self-organization of this compound include:
Hydrogen Bonding: The ammonium groups are strong hydrogen bond donors. In the presence of the bromide counterions, strong N-H···Br hydrogen bonds are formed. These interactions are highly directional and are fundamental to the formation of predictable one-, two-, or three-dimensional networks. The geometry of these hydrogen bonds dictates the packing of the ions in the crystal lattice.
The interplay of these interactions leads to the formation of well-defined crystal structures. Research on related aromatic ammonium salts has demonstrated that the nature of the anion can significantly influence the resulting supramolecular architecture. While specific studies on this compound are limited, the principles derived from similar systems, such as other phenylenediamine salts, provide a strong basis for understanding its self-assembly behavior. For instance, studies on the crystal synthesis of 1,4-phenylenediamine salts have shown the formation of layered structures and coordination networks, highlighting the versatility of the phenylenediamine core as a supramolecular building block ul.ie.
The self-assembly process is not limited to the solid state. In solution, ion-pairing and the formation of small aggregates can occur, depending on the solvent polarity and concentration. This solution-phase pre-organization can be a critical step leading to crystallization and the formation of larger, more ordered structures.
Table 1: Key Non-covalent Interactions in the Supramolecular Assembly of Aromatic Ammonium Salts
| Interaction Type | Description | Key Moieties Involved | Relative Strength |
| Hydrogen Bonding | Highly directional interaction between a hydrogen atom on a donor group and an electronegative acceptor atom. | N-H (donor) and Br⁻ (acceptor) | Strong |
| π-π Stacking | Attraction between the electron clouds of aromatic rings. | Phenyl rings | Moderate |
| Van der Waals Forces | Weak, non-specific attractions between molecules. | Entire molecule | Weak |
Anion Recognition Properties within Supramolecular Architectures
The positively charged ammonium centers in this compound make it an excellent candidate for functioning as an anion receptor. Anion recognition is a cornerstone of supramolecular chemistry, with applications in sensing, transport, and catalysis. The ability of a host molecule to selectively bind a specific anion is determined by factors such as size, shape, and charge complementarity.
In the context of a supramolecular assembly, the anion recognition properties of the 1,4-Phenyldimethylammonium cation are enhanced by its pre-organized arrangement. The hydrogen bond donor capabilities of the N-H groups are directed towards the recognition and binding of anions. The bromide anions in the parent salt are already engaged in these interactions, but in solution, the cation can potentially bind to other anions.
The principles of anion binding by ammonium salts are well-established. The strength of the interaction is influenced by the acidity of the N-H protons and the basicity of the anion. In the case of this compound, the electron-withdrawing nature of the phenyl ring increases the acidity of the ammonium protons, thereby enhancing their ability to form strong hydrogen bonds with anions.
While specific anion binding studies on this compound are not extensively documented in the literature, research on analogous systems provides valuable insights. For example, studies on short linear homopeptides have demonstrated the importance of backbone amide groups in anion binding, which are structurally similar to the ammonium groups in the target compound nih.gov. Furthermore, the design of synthetic neutral receptors often incorporates hydrogen bonding moieties within a hydrophobic microenvironment to enhance anion binding in various solvents nih.gov. The aromatic framework of this compound can create such a microenvironment, potentially leading to selective anion recognition.
The self-assembly of this compound can create specific binding pockets or channels for anions. The arrangement of the cations in the crystal lattice can define cavities with a high density of hydrogen bond donors, leading to cooperative binding of anions. This cooperative effect, where multiple hydrogen bonds are formed to a single anion, results in a significant increase in binding affinity and selectivity.
Table 2: Factors Influencing Anion Recognition by Ammonium-Based Receptors
| Factor | Influence on Anion Binding |
| Acidity of N-H Protons | Higher acidity leads to stronger hydrogen bonds and greater binding affinity. |
| Basicity of Anion | More basic anions form stronger interactions with the receptor. |
| Solvent Polarity | Less polar solvents reduce competition for hydrogen bonding sites, often leading to stronger anion binding. |
| Pre-organization of Receptor | A rigid, pre-organized receptor conformation minimizes the entropic penalty of binding. |
| Shape and Size Complementarity | The geometry of the receptor's binding site should match the shape and size of the target anion for selective recognition. |
Chemical Reactivity and Transformation Pathways
General Mechanisms of Bromination Reactions Involving Dibromide Species
While specific studies detailing the use of 1,4-Phenyldimethylammonium dibromide as a brominating agent are not extensively documented, the general principles of bromination reactions involving dibromide species provide a framework for understanding its potential reactivity. Dibromide sources can participate in electrophilic bromination of alkenes and alkynes, as well as substitution reactions. The reactivity of such species is often enhanced by the presence of activating agents.
One of the key steps in many synthetic pathways is the bromination of methyl groups. The use of reagents like pyridinium (B92312) bromide–perbromide in an appropriate solvent has been shown to be effective for the bromination of methyl groups in various heterocyclic compounds. nih.gov This suggests a potential pathway for the transformation of the methyl groups within the this compound structure, which could then undergo further reactions such as nucleophilic substitution of the newly introduced bromine atoms. nih.gov
The general reactivity of quaternary ammonium (B1175870) compounds has been studied in various contexts, including their role in hypersensitivity reactions, which highlights the biological activity that can be associated with such structures. nih.govnih.gov
Participation in Advanced Organic Reaction Mechanisms
The structural motif of a p-phenylenediamine (B122844) core, as found in this compound, is a cornerstone in the synthesis of various advanced organic materials. While direct participation of this compound in complex named reactions is not prominently reported, the reactivity of its parent amine, N,N,N',N'-tetramethyl-p-phenylenediamine, offers insights into its potential. This compound is known to act as a reducing co-substrate for peroxidases and is used in the detection of these enzymes. chemicalbook.com Its reactivity profile indicates that it can neutralize acids in exothermic reactions to form salts and may be incompatible with various other organic functional groups. chemicalbook.com
Furthermore, quaternary ammonium salts of phenylglyoxylic acid have been synthesized and utilized as photobase generators. rsc.org These compounds can release strong bases upon irradiation, which can then catalyze reactions such as epoxide polymerization. rsc.org This points to the potential for designing analogous systems based on the this compound scaffold for applications in photochemistry and polymer science.
The synthesis of bis-enaminones and their subsequent cyclization with primary amines to form dihydropyridines represents another area where diamine derivatives are crucial. nih.gov This highlights the synthetic versatility of diamine-based structures in constructing complex heterocyclic systems.
Precursor Chemistry for Ionic Liquid Synthesis
The dicationic nature of this compound makes it a potential precursor for the synthesis of dicationic ionic liquids (DILs). DILs are a class of ionic liquids that possess two cationic centers, often connected by a linker, and are known for their unique physicochemical properties and diverse applications.
The synthesis of various dicationic imidazolium-based ionic liquids has been reported, showcasing the general methodology for creating such structures. nih.gov These syntheses often involve the reaction of a dihaloalkane with an imidazole (B134444) derivative. A similar approach could be envisioned for the synthesis of DILs from p-phenylenediamine derivatives. The resulting ionic liquids often exhibit interesting properties, such as the ability to act as catalysts or to form self-assembling structures.
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for 1,4-Phenyldimethylammonium dibromide, and what characterization methods are critical for validating its purity and structure?
- Methodological Answer : Synthesis typically involves quaternization of dimethylamine derivatives with aryl halides under controlled pH and temperature. Key characterization includes:
- 1H NMR : To confirm the presence of methylammonium protons and aromatic protons (e.g., δ ~3.3 ppm for N-CH3 groups and δ ~7.5 ppm for aromatic protons) .
- X-ray Diffraction (XRD) : For crystallographic validation, particularly in layered perovskite precursors .
- Elemental Analysis : To verify stoichiometry and bromide content.
Q. How is 1H NMR spectroscopy utilized to probe molecular interactions of PhDMADBr in surfactant or micellar systems?
- Methodological Answer : 1H NMR can track chemical shifts in surfactant headgroups upon interaction with anions (e.g., anthranilate). For example, broadening or splitting of N-CH3 proton peaks indicates changes in micelle morphology or solubilization sites . Deuterated solvents (e.g., D2O) are recommended to avoid signal interference.
Q. What safety protocols are essential when handling PhDMADBr in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis due to potential bromide release. Personal protective equipment (gloves, goggles) is mandatory. Storage should be in airtight containers at controlled humidity to prevent hydration/decomposition. Toxicity data for analogous quaternary ammonium compounds suggest avoiding inhalation and skin contact .
Advanced Research Questions
Q. How can researchers experimentally assess the role of PhDMADBr in stabilizing tin-based perovskite films under moisture and thermal stress?
- Methodological Answer :
- In Situ GIWAXS : Monitor structural changes in perovskite lattices under controlled humidity (e.g., 10–90% RH) and temperature (25–85°C) to evaluate phase stability .
- Contact Angle Measurements : Quantify hydrophobicity improvements by measuring water droplet angles on perovskite/PhDMADBr surfaces (e.g., >90° indicates enhanced moisture resistance) .
- Accelerated Aging Tests : Track device performance (e.g., PCE decay) in environmental chambers simulating operational conditions.
Q. What mechanisms explain PhDMADBr’s ability to passivate defects in perovskite interfaces, and how can these be experimentally verified?
- Methodological Answer :
- XPS/UPS Analysis : Detect binding energy shifts in Sn 3d or I 3d peaks to confirm passivation of undercoordinated Sn(II) or halide vacancies .
- TRPL/TAS : Measure carrier lifetimes to assess reduced non-radiative recombination at grain boundaries.
- DFT Simulations : Model interactions between PhDMADBr’s ammonium groups and perovskite surfaces to identify charge redistribution effects .
Q. How can discrepancies in reported optimal PhDMADBr concentrations for perovskite device efficiency be resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to test variables (e.g., concentration 0.1–5 mol%, annealing temperature).
- Cross-Validation : Compare results across multiple characterization techniques (e.g., PL intensity vs. J-V curve metrics).
- Statistical Analysis : Apply ANOVA to identify significant factors influencing efficiency outliers .
Q. What integrated computational-experimental approaches elucidate PhDMADBr’s impact on quasi-2D perovskite photophysical properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model PhDMADBr’s integration into perovskite layers to predict structural flexibility and ion migration barriers .
- Time-Resolved Microwave Conductivity (TRMC) : Quantify charge carrier mobility changes in films with/without PhDMADBr additives.
- Grazing-Incidence SAXS : Resolve nanoscale phase distribution and orientation in quasi-2D systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
